リン酸二アンモニウム-15N2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

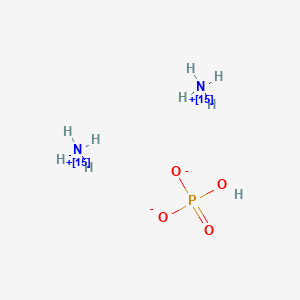

Diammonium hydrogenphosphate-15N2 is a stable isotope-labeled compound with the molecular formula (15NH4)2HPO4. It is a variant of diammonium hydrogenphosphate where the nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research to trace nitrogen pathways and study nitrogen-related processes due to its isotopic labeling.

科学的研究の応用

Diammonium hydrogenphosphate-15N2 is widely used in various scientific research fields:

- Chemistry: Used as a tracer to study nitrogen pathways and reactions.

- Biology: Employed in metabolic studies to trace nitrogen assimilation in plants and microorganisms.

- Medicine: Utilized in pharmacokinetic studies to understand nitrogen metabolism in the human body.

- Industry: Applied in the production of fertilizers and flame retardants, where isotopic labeling helps in understanding the behavior of nitrogen in different processes.

作用機序

Target of Action

Diammonium hydrogenphosphate-15N2, also known as azanium;hydrogen phosphate, is an inorganic compound widely used in various industries, notably food production . Its primary targets are the soil and plants in agricultural applications, where it delivers essential nutrients for robust growth .

Mode of Action

The compound’s mode of action is primarily through its composition of two ammonium ions, one hydrogen ion, and one phosphate ion . The chemical structure of Diammonium hydrogenphosphate-15N2 consists of a central phosphate ion surrounded by two ammonium ions and one hydrogen ion . This arrangement results in a crystalline solid with a strong ionic bond character .

Biochemical Pathways

The unique combination of two nitrogen atoms from the ammonium ions and one phosphorus atom from the phosphate ion makes Diammonium hydrogenphosphate-15N2 an excellent source of nitrogen and phosphorus . These are two essential nutrients required for plant growth and development, affecting various biochemical pathways in plants .

Pharmacokinetics

This solubility also facilitates its use in various industrial processes .

Result of Action

The result of Diammonium hydrogenphosphate-15N2’s action is the enhanced growth and development of plants in agricultural applications . By providing essential nutrients, it promotes robust growth and ensures the health and productivity of crops .

Action Environment

The action of Diammonium hydrogenphosphate-15N2 can be influenced by various environmental factors. For instance, its effectiveness as a fertilizer can be affected by the pH of the soil, as Diammonium hydrogenphosphate-15N2 exhibits a slightly acidic pH in aqueous solutions, typically ranging from 5.5 to 6.5 .

準備方法

Synthetic Routes and Reaction Conditions: Diammonium hydrogenphosphate-15N2 can be synthesized by reacting ammonia-15N with phosphoric acid. The reaction involves the following steps:

Partial Neutralization: Ammonia-15N is titrated with phosphoric acid to form ammonium dihydrogenphosphate. [ \text{H}_3\text{PO}_4 + \text{NH}_3 \rightarrow \text{NH}_4\text{H}_2\text{PO}_4 ]

Formation of Diammonium Hydrogenphosphate-15N2: Further addition of ammonia-15N to ammonium dihydrogenphosphate results in the formation of diammonium hydrogenphosphate-15N2. [ \text{NH}_4\text{H}_2\text{PO}_4 + \text{NH}_3 \rightarrow (\text{NH}_4)_2\text{HPO}_4 ]

Industrial Production Methods: Industrial production of diammonium hydrogenphosphate-15N2 follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reactant concentrations.

化学反応の分析

Types of Reactions: Diammonium hydrogenphosphate-15N2 undergoes various chemical reactions, including:

Dissociation: It dissociates into ammonia and monoammonium phosphate upon heating. [ (\text{NH}_4)_2\text{HPO}_4 \rightarrow \text{NH}_3 + \text{NH}_4\text{H}_2\text{PO}_4 ]

Decomposition: At higher temperatures, it decomposes to release ammonia, phosphorus oxides, and nitrogen oxides. [ (\text{NH}_4)_2\text{HPO}_4 \rightarrow \text{NH}_3 + \text{P}_2\text{O}_5 + \text{N}_2\text{O} ]

Common Reagents and Conditions:

Reagents: Ammonia, phosphoric acid.

Conditions: Controlled temperature and pH, typically in aqueous solutions.

Major Products:

- Ammonia (NH3)

- Monoammonium phosphate (NH4H2PO4)

- Phosphorus oxides (P2O5)

- Nitrogen oxides (N2O)

類似化合物との比較

Diammonium hydrogenphosphate-15N2 can be compared with other similar compounds such as:

- Ammonium dihydrogen phosphate (NH4H2PO4)

- Monoammonium phosphate (NH4H2PO4)

- Triammonium phosphate ((NH4)3PO4)

Uniqueness:

- Isotopic Labeling: The presence of nitrogen-15 makes diammonium hydrogenphosphate-15N2 unique for tracing studies.

- Applications: Its use in scientific research for studying nitrogen pathways sets it apart from other ammonium phosphates.

特性

IUPAC Name |

azanium;hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4)/i2*1+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNHAPBLZZVQHP-ISOLYIDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].OP(=O)([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH4+].[15NH4+].OP(=O)([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H9N2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)